4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine
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Overview
Description
4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the trifluoromethyl group, and the attachment of the morpholine ring. Common synthetic routes include:
Formation of the Pyrimidine Core: This step often involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3SO2Cl under radical conditions.
Attachment of the Morpholine Ring: This step typically involves nucleophilic substitution reactions where the morpholine ring is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, apoptosis, or cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl group but lacks the morpholine ring.
4-Methyl-6-(piperazin-1-yl)pyrimidine: Similar pyrimidine core but without the trifluoromethyl group.
Uniqueness
4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to the combination of its trifluoromethyl group, morpholine ring, and pyrimidine core, which collectively impart distinct chemical and biological properties .
Properties
Molecular Formula |
C19H24F3N7O |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
4-[4-methyl-6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H24F3N7O/c1-13-11-16(26-18(23-13)29-7-9-30-10-8-29)27-3-5-28(6-4-27)17-12-15(19(20,21)22)24-14(2)25-17/h11-12H,3-10H2,1-2H3 |
InChI Key |
LJEIKHCHAHBVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C |
Origin of Product |
United States |
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